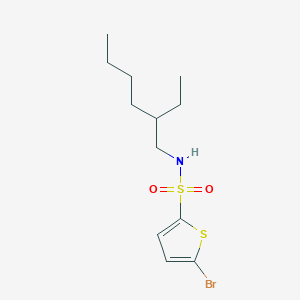
N-(2-ethylphenyl)-2,4-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethylphenyl)-2,4-difluorobenzenesulfonamide, also known as DFB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DFB is a sulfonamide derivative that has been found to have several biochemical and physiological effects, making it a promising tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of N-(2-ethylphenyl)-2,4-difluorobenzenesulfonamide is not fully understood. However, it has been proposed that this compound inhibits the activity of carbonic anhydrase, an enzyme that is involved in several physiological processes. By inhibiting carbonic anhydrase, this compound may disrupt several cellular processes, leading to the observed biochemical and physiological effects.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of carbonic anhydrase. This compound has also been found to inhibit the growth of several bacterial strains. These effects make this compound a promising tool for researchers in various fields.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-ethylphenyl)-2,4-difluorobenzenesulfonamide in lab experiments is its reproducibility. The synthesis method of this compound has been reported in several studies and has been found to be efficient and reproducible. Another advantage is its potential applications in cancer research and as an antimicrobial agent.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to have cytotoxic effects on some cells, which may limit its use in certain experiments. Another limitation is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-ethylphenyl)-2,4-difluorobenzenesulfonamide. One direction is the development of new cancer therapies based on the apoptosis-inducing properties of this compound. Another direction is the development of new antibiotics based on the antimicrobial properties of this compound.
Further research is also needed to fully understand the mechanism of action of this compound and its effects on cellular processes. This may lead to the development of new drugs that target specific cellular processes.
In conclusion, this compound is a promising tool for researchers in various fields. Its potential applications in cancer research and as an antimicrobial agent make it a valuable compound for scientific research. Further research is needed to fully understand its mechanism of action and to develop new drugs based on its properties.
Synthesemethoden
The synthesis of N-(2-ethylphenyl)-2,4-difluorobenzenesulfonamide involves the reaction of 2,4-difluorobenzenesulfonyl chloride with 2-ethylphenylamine. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure this compound. This synthesis method has been reported in several studies and has been found to be efficient and reproducible.
Wissenschaftliche Forschungsanwendungen
N-(2-ethylphenyl)-2,4-difluorobenzenesulfonamide has been found to have several potential applications in scientific research. One of the most promising applications is in the field of cancer research. This compound has been reported to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, in cancer cells. This makes this compound a potential candidate for the development of new cancer therapies.
This compound has also been found to have antimicrobial properties. It has been reported to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. This makes this compound a potential candidate for the development of new antibiotics.
Eigenschaften
Molekularformel |
C14H13F2NO2S |
|---|---|
Molekulargewicht |
297.32 g/mol |
IUPAC-Name |
N-(2-ethylphenyl)-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C14H13F2NO2S/c1-2-10-5-3-4-6-13(10)17-20(18,19)14-8-7-11(15)9-12(14)16/h3-9,17H,2H2,1H3 |
InChI-Schlüssel |
GGXLGTVXWNVWKQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F |
Kanonische SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-cyano-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B262915.png)
![2-methyl-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B262918.png)



![3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262936.png)

![N-[2-(2-thienyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B262948.png)
![2,4-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B262950.png)



